molecular formula C24H34N2O4 B502676 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol

Cat. No.: B502676
M. Wt: 414.5g/mol
InChI Key: DMEZKSJENAMQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol is a complex organic compound that features a piperazine ring substituted with hydroxy and tolyloxy groups

Preparation Methods

The synthesis of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol typically involves multiple steps. One common synthetic route includes the reaction of piperazine with 2-hydroxy-3-o-tolyloxy-propyl bromide under basic conditions to form the intermediate product. This intermediate is then further reacted with 3-o-tolyloxy-propan-2-ol in the presence of a suitable catalyst to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The tolyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to form ethers.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and piperazine derivatives.

Scientific Research Applications

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyloxy groups allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol can be compared with similar compounds such as:

Properties

Molecular Formula

C24H34N2O4

Molecular Weight

414.5g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H34N2O4/c1-19-7-3-5-9-23(19)29-17-21(27)15-25-11-13-26(14-12-25)16-22(28)18-30-24-10-6-4-8-20(24)2/h3-10,21-22,27-28H,11-18H2,1-2H3

InChI Key

DMEZKSJENAMQBF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.